4-{2-[2-(2-Formylhydrazinyl)phenyl]ethyl}-1-heptylpyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[2-(2-Formylhydrazinyl)phenyl]ethyl}-1-heptylpyridin-1-ium iodide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyridinium core with a heptyl chain and a formylhydrazinyl group, making it an interesting subject for studies in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[2-(2-Formylhydrazinyl)phenyl]ethyl}-1-heptylpyridin-1-ium iodide typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-{2-[2-(2-Formylhydrazinyl)phenyl]ethyl}-1-heptylpyridin-1-ium iodide undergoes several types of chemical reactions, including:
Oxidation: The formylhydrazinyl group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formyl group to alcohols or other reduced forms.
Substitution: The pyridinium core allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formylhydrazinyl group may yield corresponding carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-{2-[2-(2-Formylhydrazinyl)phenyl]ethyl}-1-heptylpyridin-1-ium iodide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-[2-(2-Formylhydrazinyl)phenyl]ethyl}-1-heptylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The formylhydrazinyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The pyridinium core may also interact with cellular receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-{2-[2-(2-Formylhydrazinyl)phenyl]ethyl}-1-heptylpyridin-1-ium iodide include other pyridinium derivatives with different substituents, such as:
- 4-{2-[2-(2-Formylhydrazinyl)phenyl]ethyl}-1-butylpyridin-1-ium iodide
- 4-{2-[2-(2-Formylhydrazinyl)phenyl]ethyl}-1-octylpyridin-1-ium iodide .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
438542-27-9 |
---|---|
Molecular Formula |
C21H30IN3O |
Molecular Weight |
467.4 g/mol |
IUPAC Name |
N-[2-[2-(1-heptylpyridin-1-ium-4-yl)ethyl]anilino]formamide;iodide |
InChI |
InChI=1S/C21H29N3O.HI/c1-2-3-4-5-8-15-24-16-13-19(14-17-24)11-12-20-9-6-7-10-21(20)23-22-18-25;/h6-7,9-10,13-14,16-18,23H,2-5,8,11-12,15H2,1H3;1H |
InChI Key |
NTHTVSCSVVDWJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC[N+]1=CC=C(C=C1)CCC2=CC=CC=C2NNC=O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.